molecular formula C17H21Cl3N2O B15136894 N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride

N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B15136894
M. Wt: 375.7 g/mol
InChI Key: LUKOEMAQXJPRJZ-UHFFFAOYSA-N
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Description

N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and dimethylethane diamine groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of phenol to produce 2,3-dichlorophenol, which is then reacted with other reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • 2-(2,4-Dichlorophenoxy)-N’-(1-methyl-3-phenyl-2-propenylidene)acetohydrazide
  • 2,3-Dichlorophenol

Uniqueness

N’-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride stands out due to its specific combination of dichlorophenoxy and dimethylethane diamine groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21Cl3N2O

Molecular Weight

375.7 g/mol

IUPAC Name

N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C17H20Cl2N2O.ClH/c1-20-10-11-21(2)12-13-6-3-4-8-15(13)22-16-9-5-7-14(18)17(16)19;/h3-9,20H,10-12H2,1-2H3;1H

InChI Key

LUKOEMAQXJPRJZ-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CC1=CC=CC=C1OC2=C(C(=CC=C2)Cl)Cl.Cl

Origin of Product

United States

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